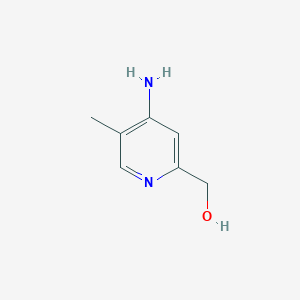

4-Amino-5-methylpyridine-2-methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-5-methylpyridine-2-methanol is a pyridine derivative that is significantly alkaline . Its alcoholic hydroxyl group can undergo corresponding nucleophilic substitution reactions under alkaline conditions . It can be used as a material in organic synthesis and medicinal chemistry .

Synthesis Analysis

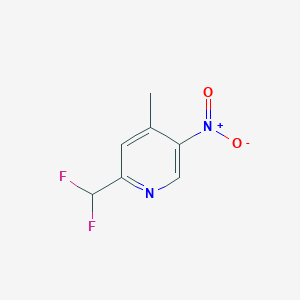

The synthesis of 4-Amino-5-methylpyridine-2-methanol can start from 2-Chloro-4-amino-5-methylpyridine, dissolved in ethylene glycol . The crude product could be precipitated by adding a hydrochloric acid/methanol solution .Molecular Structure Analysis

The molecular weight of 4-Amino-5-methylpyridine-2-methanol is 138.17 . The IUPAC name is (4-amino-5-methylpyridin-2-yl)methanol .Chemical Reactions Analysis

The alcoholic hydroxyl group of 4-Amino-5-methylpyridine-2-methanol can undergo corresponding nucleophilic substitution reactions under alkaline conditions .Physical And Chemical Properties Analysis

4-Amino-5-methylpyridine-2-methanol is a solid at room temperature . It should be stored in a refrigerator .科学研究应用

Nonlinear Optical Applications

4-Amino-5-methylpyridine-2-methanol and similar pyridine-based molecules are commonly used for third-order nonlinear optical (NLO) applications . These applications mainly examine both nonlinear refraction (NLR) and nonlinear absorption (NLA) . The actual part and theoretical part of 3rd order NLO susceptibility are essential for optical switching applications .

Synthesis of Organic Crystals

The compound is used in the synthesis of organic crystals . Organic molecules containing conjugate systems show remarkably enhanced electronic NLO polarization response than inorganic materials . The overlap of π-orbitals in acid molecule leads to delocalization of intermolecular charge distribution .

Preparation of 2-Methyl-Pyridin-4-ol Nitrate

4-Amino-2-methylpyridine is used to prepare 2-methyl-pyridin-4-ol nitrate at 20°C . This compound could have potential applications in various chemical reactions and processes.

Ligand for Copper (II) Complexes

2-Amino-4-methylpyridine acts as a ligand and forms methoxo-bridged copper (II) complexes . These complexes could be used in various chemical reactions and processes.

Synthesis of 2-Amino-4-Methylpyridinium 2-Hydroxybenzoate

2-Amino-4-methylpyridine has been used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate . This compound could have potential applications in various chemical reactions and processes.

Thermal Characteristics Analysis

The thermal characteristics of as-grown crystal were analyzed by using thermogravimetry (TG) and differential thermal analysis (DTA) . This could provide valuable information about the stability and decomposition of the compound under different temperature conditions.

作用机制

Target of Action

It’s known that pyridine derivatives, which this compound is a part of, can interact with various biological targets due to their structural similarity to many bioactive molecules .

Mode of Action

It’s known that pyridine derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking .

Result of Action

It’s known that pyridine derivatives can exhibit a variety of biological activities, including antibacterial, antifungal, and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-5-methylpyridine-2-methanol . For instance, pH and temperature can affect the compound’s solubility and stability, potentially influencing its bioavailability and efficacy .

安全和危害

The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

未来方向

While specific future directions for 4-Amino-5-methylpyridine-2-methanol are not found in the search results, it’s worth noting that similar compounds have been used in the synthesis of inhibitors for p38α mitogen-activated protein kinase . This suggests potential applications in the development of new therapeutic strategies for cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .

属性

IUPAC Name |

(4-amino-5-methylpyridin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEYUWQILBWTDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N=C1)CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-methylpyridine-2-methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。